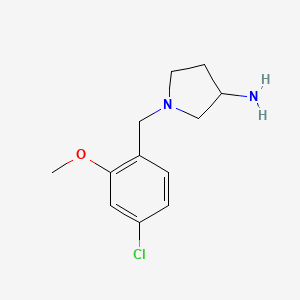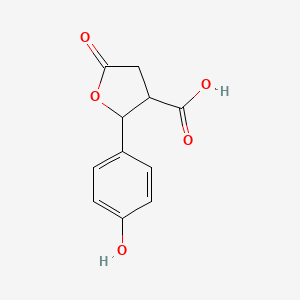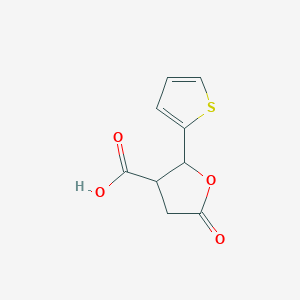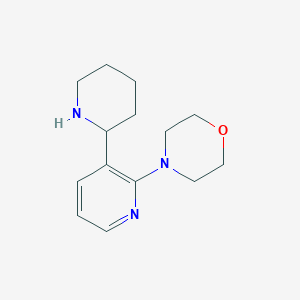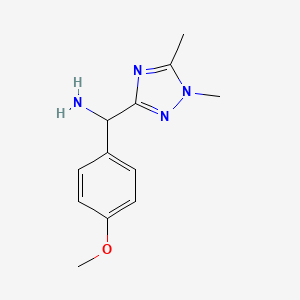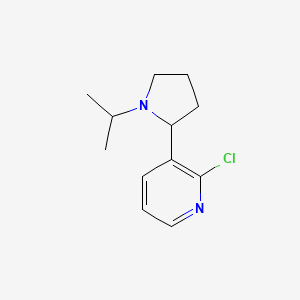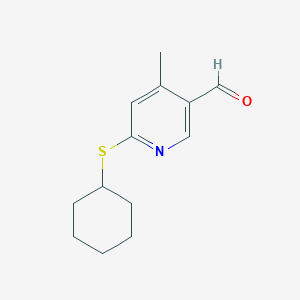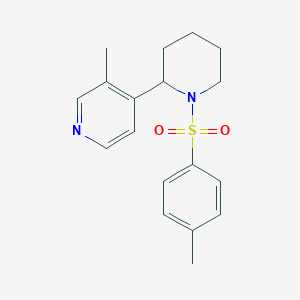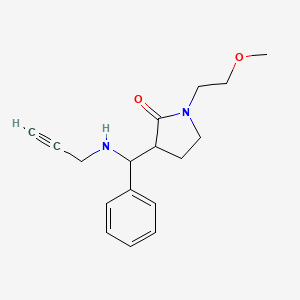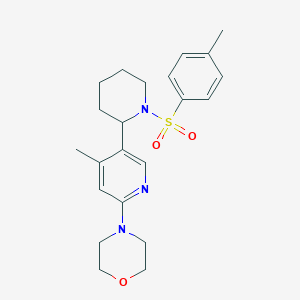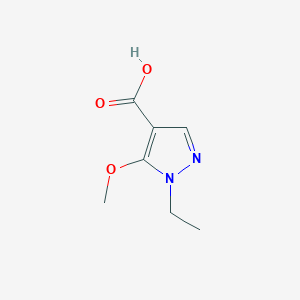
2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol ist eine komplexe organische Verbindung mit einem Pyrazolring, der mit Amino-, Cyclohexyl- und Nitrogruppen substituiert ist.
Vorbereitungsmethoden
Die Synthese von 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beginnt mit der Herstellung des Pyrazolkernes, gefolgt von der Einführung der Amino-, Cyclohexyl- und Nitrogruppen unter kontrollierten Bedingungen. Industrielle Produktionsverfahren können die Optimierung dieser Schritte für höhere Ausbeuten und Reinheit beinhalten, wobei häufig Katalysatoren und spezifische Reaktionsbedingungen eingesetzt werden, um die Effizienz zu verbessern.
Analyse Chemischer Reaktionen
2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Nitrogruppe kann unter Hydrierungsbedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Hydroxylgruppe kann mit anderen funktionellen Gruppen substituiert werden, indem geeignete Reagenzien verwendet werden. Gängige Reagenzien für diese Reaktionen sind Wasserstoffgas für die Reduktion, Oxidationsmittel wie Kaliumpermanganat und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Erforscht auf sein Potenzial als Therapeutikum zur Behandlung verschiedener Krankheiten.
Industrie: Verwendet bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. hoher thermischer Stabilität oder einzigartigen elektronischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Amino- und Nitrogruppen können an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen mit biologischen Molekülen beteiligt sein und so auf Pfade einwirken, die mit Entzündungen, mikrobiellem Wachstum oder anderen zellulären Prozessen zusammenhängen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing pathways related to inflammation, microbial growth, or other cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol kann mit anderen Pyrazolderivaten verglichen werden, wie z. B.:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amin: Bekannt für seine energetischen Eigenschaften.
3,5-Bis(3,4-diamino-1,2,4-triazol)-1H-pyrazol: Bemerkenswert für seine thermische Stabilität. Die Einzigartigkeit von this compound liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C11H18N4O3 |
|---|---|
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
2-(5-amino-3-cyclohexyl-4-nitropyrazol-1-yl)ethanol |
InChI |
InChI=1S/C11H18N4O3/c12-11-10(15(17)18)9(13-14(11)6-7-16)8-4-2-1-3-5-8/h8,16H,1-7,12H2 |
InChI-Schlüssel |
IQIQXWCRVRAUMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NN(C(=C2[N+](=O)[O-])N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


